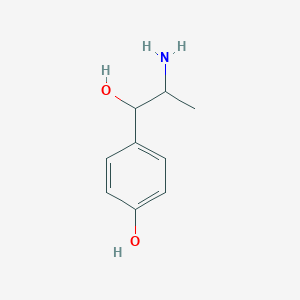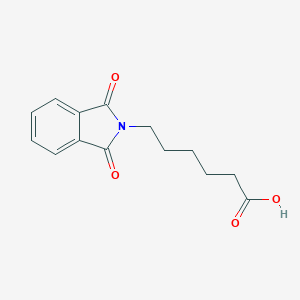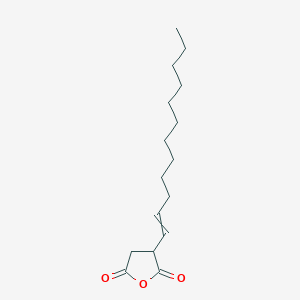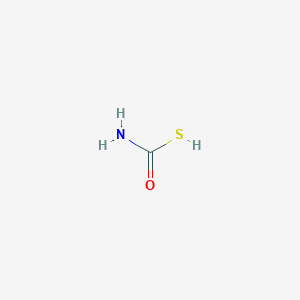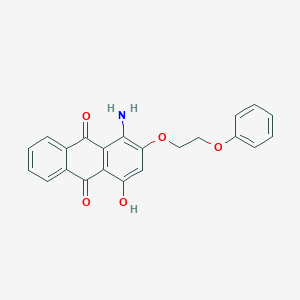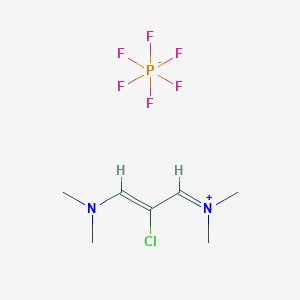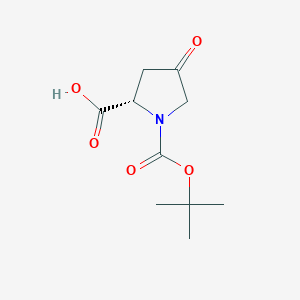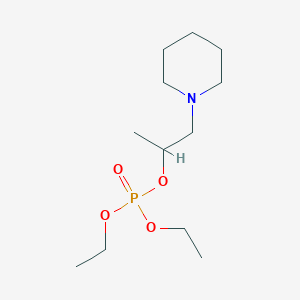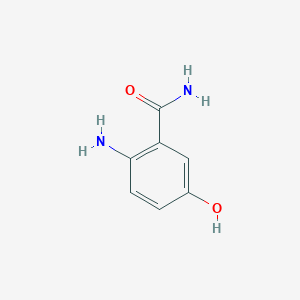
Magnesium salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium salicylate: is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain, particularly musculoskeletal pain such as that in tendons and muscles . It is also used to alleviate joint pain, back pain, and headaches . This compound is available in various over-the-counter formulations, making it a popular choice for pain relief .
Scientific Research Applications
Chemistry: Magnesium salicylate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new compounds and materials.
Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It is also used in experiments involving inflammation and pain mechanisms.
Medicine: this compound is widely used in medical research to develop new pain relief formulations and to study its pharmacokinetics and pharmacodynamics. It is also used in clinical trials to evaluate its efficacy and safety in treating various conditions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, cosmetics, and personal care products. Its anti-inflammatory and analgesic properties make it a valuable ingredient in these products .
Mechanism of Action
Safety and Hazards
Magnesium salicylate can increase your risk of fatal heart attack or stroke . It should not be used just before or after heart bypass surgery . It may also cause stomach or intestinal bleeding, which can be fatal . These conditions can occur without warning while you are using this compound, especially in older adults . It should not be used if you are allergic to aspirin or other salicylates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium salicylate is synthesized by reacting salicylic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where salicylic acid (C7H6O3) reacts with magnesium oxide (MgO) to form this compound (C14H10MgO6) and water (H2O).
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of salicylic acid with magnesium hydroxide under specific temperature and pH conditions to ensure high yield and purity. The resulting product is then filtered, dried, and processed into the desired formulation .
Chemical Reactions Analysis
Types of Reactions: Magnesium salicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while substitution with alkyl halides can produce alkylated derivatives .
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like magnesium salicylate, aspirin is a salicylate and NSAID used for pain relief and anti-inflammatory purposes.
Sodium Salicylate: Another salicylate compound with similar analgesic and anti-inflammatory properties.
Choline Salicylate: Used in topical formulations for pain relief.
Diflunisal: A derivative of salicylic acid with similar therapeutic effects.
Uniqueness: this compound is unique due to its magnesium content, which can provide additional benefits such as muscle relaxation and reduced gastrointestinal irritation compared to other salicylates. This makes it a preferred choice for individuals who require long-term pain management .
Properties
| Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. | |
CAS No. |
18917-89-0 |
Molecular Formula |
C14H10MgO6 |
Molecular Weight |
298.53 g/mol |
IUPAC Name |
magnesium;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI Key |
MQHWFIOJQSCFNM-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Mg+2] |
physical_description |
Solid |
Synonyms |
Keygesic-10 Magan Magnesium Salicylate Mobidin Momentum (Magnesium Salicylate) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


